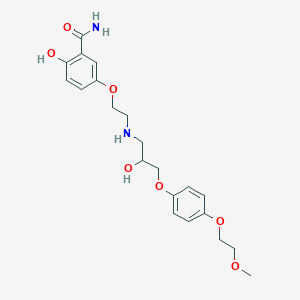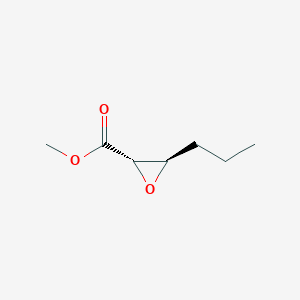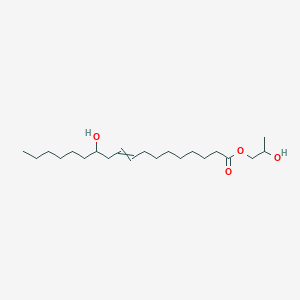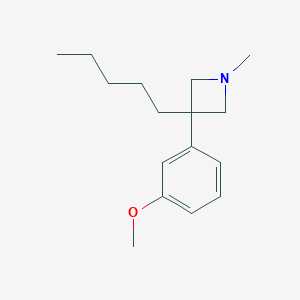
Trigevolol
Vue d'ensemble
Description
Trigevolol is a beta-adrenoceptor antagonist that is used to treat hypertension and angina pectoris. It was first synthesized in the year 1985 by the Japanese pharmaceutical company, Sankyo. Trigevolol is a cardioselective beta-blocker, which means that it mainly targets the beta-1 receptors in the heart, thereby reducing the heart rate and the force of contraction.
Mécanisme D'action
Trigevolol exerts its pharmacological effects by selectively blocking the beta-1 receptors in the heart. This reduces the heart rate and the force of contraction, thereby reducing the workload on the heart. Trigevolol also dilates the blood vessels, which further reduces the blood pressure. The combined effects of Trigevolol result in a reduction in the oxygen demand of the heart, which makes it an effective treatment for angina pectoris.
Effets Biochimiques Et Physiologiques
Trigevolol has been shown to have several biochemical and physiological effects. It reduces the plasma renin activity, which leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. Trigevolol also reduces the sympathetic nervous system activity, which leads to a decrease in the heart rate and the contractility of the heart. Trigevolol has been shown to have antioxidant properties, which may protect the heart from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Trigevolol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the cardiovascular system. Trigevolol is also relatively safe and well-tolerated, which makes it suitable for use in animal studies. However, Trigevolol has some limitations for lab experiments. It is a cardioselective beta-blocker, which means that it may not be suitable for studying the effects of beta-blockers on other tissues such as the lungs.
Orientations Futures
There are several future directions for the study of Trigevolol. One potential direction is to investigate the potential use of Trigevolol in the treatment of diabetes and metabolic syndrome. Another potential direction is to study the anti-inflammatory and antioxidant properties of Trigevolol in various inflammatory diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of Trigevolol.
Méthodes De Synthèse
The synthesis method of Trigevolol involves the condensation of 3-(tert-butylamino)-1-(4-hydroxyphenyl) propan-1-one with 2-(3-chlorophenyl) ethanol in the presence of a base such as sodium hydroxide. This reaction yields Trigevolol as a white crystalline powder with a melting point of 137-139°C.
Applications De Recherche Scientifique
Trigevolol has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of hypertension, angina pectoris, and heart failure. Trigevolol has also been studied for its potential use in the treatment of diabetes and metabolic syndrome. In addition, Trigevolol has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various inflammatory diseases.
Propriétés
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSZCDLTWOSLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868417 | |
| Record name | 2-Hydroxy-5-[2-({2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl}amino)ethoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trigevolol | |
CAS RN |
76812-98-1 | |
| Record name | Trigevolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIGEVOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2D8DE8S32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)





![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)
